![molecular formula C30H32ClN5O3 B6514289 N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892280-60-3](/img/structure/B6514289.png)
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C30H32ClN5O3 and its molecular weight is 546.1 g/mol. The purity is usually 95%.
The exact mass of the compound N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is 545.2193676 g/mol and the complexity rating of the compound is 845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Properties
The compound has garnered interest due to its potential antiviral properties. Recent research has focused on its inhibitory effects against the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. Molecular dynamics simulations and virtual screening identified several promising inhibitors, including F6548-1613, which demonstrated stable hydrogen bonds with key amino acids in 3CLpro . Further investigations into its antiviral mechanisms and potential clinical applications are ongoing.
Skin Rejuvenation
Another intriguing application involves the 1064-nm laser irradiation. S100A8, a protein associated with inflammatory reactions, plays a role in skin rejuvenation following laser treatment. Understanding its involvement could lead to improved non-ablative skin rejuvenation therapies .
Neurodegenerative Disease Research
The compound’s structure suggests potential relevance in neurodegenerative diseases. Researchers have explored derivatives with five-membered heterocyclic rings, such as pyrrolidine-2,5-dione and imidazolidine-2,4-dione, for their anticonvulsant properties. Investigating F6548-1064 in similar contexts may yield valuable insights .
Dopamine Receptor Modulation
F6548-1064 interacts with dopamine receptors. Specifically, it exhibits high affinity and selectivity for the human dopamine D4 receptor. Understanding its impact on neurotransmission and behavior could have implications for psychiatric disorders and therapeutic interventions .
Metabolic Dysfunctions and Neuroactive Metabolites
Given its structural features, F6548-1064 may influence metabolic pathways. Kynurenine monooxygenase (KMO) inhibition has been explored in the context of neurodegenerative diseases. Investigating whether F6548-1064 affects KMO activity could provide novel therapeutic avenues .
Serotonergic Antagonism
F6548-1064 exhibits serotonergic antagonist properties, binding to but not activating serotonin receptors. This characteristic may have implications for mood regulation, pain perception, and other serotonin-related processes .
Mecanismo De Acción
Mode of Action
Compounds with similar structures have been found to interact with their targets in various ways, such as receptor antagonism or enzyme inhibition . The exact interaction of AKOS001751911 with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways, such as the angiotensin ii pathway and the glucocorticoid pathway . The downstream effects of these pathways can include vascular smooth muscle contraction, downregulation of sympathetic adrenergic activity, and regulation of immune responses .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development as it influences the bioavailability of a drug and its therapeutic effect
Result of Action
Compounds with similar structures have been found to have various effects, such as reducing arterial pressure and heart preload and afterload, promoting renal excretion of sodium and water, and inhibiting cardiac and vascular remodeling .
Propiedades
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32ClN5O3/c31-24-8-4-9-25(21-24)35-18-16-34(17-19-35)14-5-13-32-28(37)23-10-11-26-27(20-23)33-30(39)36(29(26)38)15-12-22-6-2-1-3-7-22/h1-4,6-11,20-21H,5,12-19H2,(H,32,37)(H,33,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACRRZWIUHFZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dioxo-3-(2-phenylethyl)-N-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514207.png)
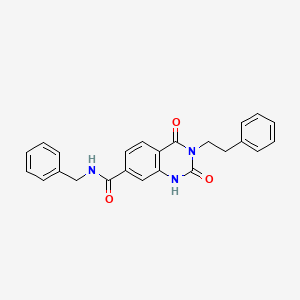
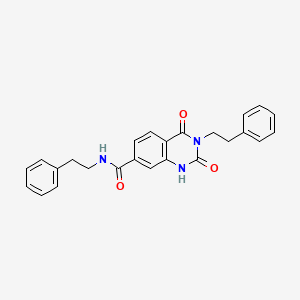
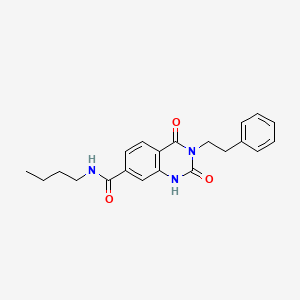


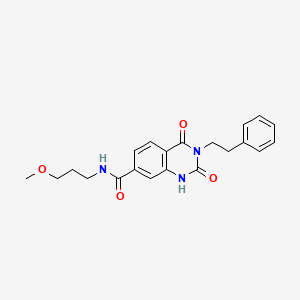

![N-{3-[ethyl(phenyl)amino]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514284.png)
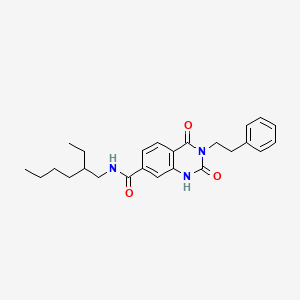
![2,4-dioxo-3-(2-phenylethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514287.png)
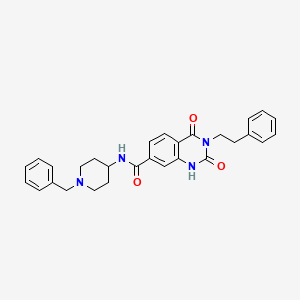
![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514302.png)
![2,4-dioxo-3-(2-phenylethyl)-N-[3-(pyrrolidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514310.png)